Metal-Organic Framework-808, specifically the zirconium variant known as MOF-808(Zr), is a porous coordination polymer characterized by its unique structural properties and high stability. It consists of zirconium clusters interconnected by trimesate ligands, forming a three-dimensional network with large pores. This framework allows for significant surface area and porosity, making it suitable for various applications in catalysis, adsorption, and separation processes. The structure of MOF-808(Zr) is notable for its high density of coordinatively unsaturated zirconium sites, which enhances its catalytic properties compared to other frameworks like UiO-66.
The synthesis of MOF-808(Zr) can be achieved through various methods:
MOF-808(Zr) has a wide range of applications across various fields:
MOF-808(Zr) shares similarities with several other metal-organic frameworks but stands out due to its unique structural features and catalytic capabilities. Here are some comparable compounds:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| UiO-66 | High stability; uses zirconium clusters | Limited availability of active sites compared to MOF-808 |
| MIL-101(Fe) | Iron-based framework; versatile catalyst | Less efficient in specific reactions than MOF-808 |
| ZIF-8 | Zinc-based; high porosity | Primarily used for gas separation rather than catalysis |
| MOF-801 | Similar structure but different ligand configuration | Less catalytic activity compared to MOF-808 |
MOF-808(Zr) is distinguished by its superior catalytic performance due to its high density of active sites and larger pore size, allowing it to accommodate bulkier substrates effectively.
Modulated hydrothermal (MHT) synthesis has emerged as a sustainable and efficient route for producing high-quality MOF-808(Zr). This method employs aqueous solutions with organic modulators, such as acetic acid, to control crystallization kinetics and defect formation. In a representative protocol, zirconium oxychloride (ZrOCl₂·8H₂O) and 1,3,5-benzenetricarboxylic acid (H₃BTC) are dissolved in a water/acetic acid mixture (1:1 v/v) and refluxed at 100°C for 37 hours. The modulator competes with the BTC ligand for coordination sites on zirconium nodes, generating coordinatively unsaturated sites (CUS) and enhancing porosity.
The MHT method achieves a space-time yield of 86.8 kg m⁻³ day⁻¹ and a Brunauer-Emmett-Teller (BET) surface area of 1,210 m² g⁻¹. Compared to solvothermal synthesis, MHT-derived MOF-808(Zr) exhibits superior mechanical stability, with an elastic modulus of 26.9 ± 5.2 GPa. This robustness is attributed to the balanced ligand-modulator interaction, which reduces framework distortion during crystallization.
Table 1: Comparison of Hydrothermal and Solvothermal Synthesis Parameters
Solvothermal methods utilize polar aprotic solvents like dimethylformamide (DMF) to dissolve zirconium precursors and organic ligands. In a typical procedure, ZrCl₄ and H₃BTC are heated in DMF/formic acid (1:1 v/v) at 100°C for two weeks. The extended reaction time facilitates slow nucleation, yielding larger crystals with reduced defect densities. However, this approach produces materials with lower surface areas (980 m² g⁻¹) and mechanical stability compared to hydrothermal variants.
Optimization studies reveal that increasing formic acid concentration accelerates ligand deprotonation, shortening reaction times. Conversely, excessive modulator concentrations (>50% v/v) disrupt framework assembly, leading to amorphous byproducts. Post-synthesis activation at 100°C under vacuum removes residual solvents, restoring porosity compromised by solvent trapping in micropores.
While direct post-synthetic modification of MOF-808(Zr) is less explored in the literature, bimetallic incorporation via one-pot synthesis offers a viable functionalization route. For instance, substituting 20–40% of zirconium nodes with cerium(IV) during hydrothermal synthesis enhances redox activity and water stability. X-ray absorption fine structure (XAFS) analysis confirms atomic-level dispersion of cerium, which perturbs ligand exchange dynamics without altering the parent framework topology. This strategy exemplifies how heterometallic integration can tailor MOF-808(Zr) for specialized applications like nanozyme catalysis.
The choice of modulators and ligands critically influences MOF-808(Zr)’s crystallinity and defect architecture. Acetic acid, a weaker acid than formic acid, generates a higher density of defective -OH groups on zirconium nodes (3.2 ± 0.4 mmol g⁻¹ vs. 1.8 ± 0.3 mmol g⁻¹). These defects enhance catalytic activity by providing Brønsted acid sites for substrate activation. Fourier-transform infrared (FTIR) spectroscopy with CO probing reveals that modulator strength dictates the Lewis/Brønsted acid site ratio, with acetic acid favoring Brønsted acidity (2154 cm⁻¹ signal) and formic acid promoting Lewis acid sites (2180 cm⁻¹).
Ligand-to-modulator ratios also impact crystallinity. A molar ratio of 1:3 (H₃BTC:acetic acid) yields phase-pure MOF-808(Zr), while lower ratios (<1:1) induce competing crystallization pathways, forming impurities like UiO-66. Computational modeling suggests that optimal modulator concentrations stabilize intermediate clusters during nucleation, ensuring uniform crystal growth.
Missing-linker defects represent one of the most prevalent and controllable defect types in Metal-Organic Framework-808(Zirconium) structures, fundamentally altering the framework properties through the strategic removal of organic ligands [1]. These defects create coordinatively unsaturated sites on zirconium clusters, which serve as active centers for various applications including catalysis, adsorption, and proton conduction [2]. The controlled incorporation of missing-linker defects has emerged as a powerful tool for tailoring the physicochemical properties of Metal-Organic Framework-808(Zirconium) without compromising the overall structural integrity of the framework [3].
The formation of missing-linker defects occurs through modulated synthesis approaches, where the concentration and nature of modulating agents directly influence the final defect density [2]. Researchers have demonstrated that the use of different carboxylic acid modulators, such as formic acid, acetic acid, and propionic acid, leads to varying degrees of defect incorporation [4]. The mechanism involves competition between the modulator and the primary benzene-1,3,5-tricarboxylate ligand for coordination sites on the zirconium clusters during crystallization [5].
Recent investigations have revealed that excessive zirconium precursor ratios can accelerate secondary building unit formation, creating competition for a limited number of organic linkers and resulting in incomplete framework formation with missing-linker defects [5]. This approach allows for systematic control over defect density, with studies reporting defect concentrations ranging from 1.74 to 1.96 missing linkers per zirconium cluster depending on synthesis conditions [6].
The structural impact of missing-linker defects extends beyond simple ligand removal, as these defects induce changes in crystal morphology, porosity, and surface chemistry [5]. Thermogravimetric analysis has become a standard method for quantifying defect density, with calculations based on the theoretical versus observed mass loss during thermal decomposition [6]. The presence of missing-linker defects typically results in increased mesoporous character, as evidenced by nitrogen adsorption isotherms showing type IV behavior with hysteresis loops [6].
Controlled defect incorporation has been achieved through various synthetic strategies, including the use of different zirconium precursors and reaction time modifications [7]. Studies comparing zirconium chloride, zirconyl chloride, and zirconyl nitrate precursors have demonstrated that structural water content in precursors significantly affects crystallinity and defect formation, with anhydrous precursors generally producing more crystalline materials with controlled defect densities [7].
| Study | Defect Density | Characterization Method | Property Enhancement | Application |
|---|---|---|---|---|
| Nguyen et al. 2023 [1] | 7 mol% (Metal-Organic Framework-808-hydroxyl), 3 mol% (Metal-Organic Framework-808-amino) | Proton nuclear magnetic resonance of digested materials | 30-60% increase in anionic dye adsorption | Water treatment |
| Basu et al. 2022 [2] | Optimized in Metal-Organic Framework-808 C | Modulated synthesis | Proton conductivity: 2.6×10⁻¹ siemens per centimeter | Proton conduction |
| Hardian et al. 2021 [5] | Various levels studied | Thermogravimetric analysis, variable temperature X-ray diffraction | Enhanced water stability | Adsorption applications |
| Zheng et al. 2024 [6] | 1.74-1.96 per zirconium cluster | Thermogravimetric analysis calculation method | Controlled crystal size (30-270 nanometers) | Methylene blue adsorption |
Mixed-ligand substitution strategies in Metal-Organic Framework-808(Zirconium) involve the systematic replacement or incorporation of secondary organic linkers alongside the primary benzene-1,3,5-tricarboxylate ligand, creating multivariate frameworks with enhanced functionality [8]. This approach enables precise control over framework properties by introducing specific functional groups while maintaining the underlying Metal-Organic Framework-808 topology [9]. The substitution strategies can be broadly categorized into direct synthesis methods using ligand mixtures and post-synthetic ligand exchange approaches [10].
The direct synthesis approach involves mixing benzene-1,3,5-tricarboxylate with secondary ligands during framework formation, resulting in statistical distribution of functional groups throughout the structure [11]. Recent studies have demonstrated successful incorporation of 5-aminoisophthalate and 5-nitroisophthalate ligands, achieving uniform dispersion of functional groups with replacement ratios up to 10 mol% of the primary ligand [11]. This method ensures homogeneous distribution of secondary linkers throughout the framework, maintaining structural integrity while introducing desired functionalities [11].
Post-synthetic ligand exchange represents an alternative strategy where pre-formed Metal-Organic Framework-808 crystals are treated with solutions containing secondary ligands under controlled conditions [9] [10]. The pKa-directed approach has proven particularly effective, where ligands with pKa values slightly higher than benzene-1,3,5-tricarboxylate can successfully replace formate modulators without requiring stoichiometric control [10]. This method has been successfully applied to incorporate methylphosphonic acid, ethanephosphonic acid, and vinylphosphonic acid, creating phosphonate-functionalized frameworks with accessible acidic phosphorus-hydroxyl groups [10].
Solvent-assisted ligand incorporation methods have enabled the introduction of catechol-benzoate ligands, such as 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid, into Metal-Organic Framework-808 structures [12]. These modifications involve treating activated Metal-Organic Framework-808 samples with ligand solutions in dimethylformamide at elevated temperatures, resulting in incorporation of approximately three dihydroxybenzoic acid ligands per zirconium node [12]. The catechol functionality provides additional coordination sites for metal incorporation, enabling further functionalization with transition metals including copper, nickel, cobalt, and manganese [12].
Ultrasonic-assisted ligand exchange has emerged as an efficient method for rapid functionalization of Metal-Organic Framework-808 structures [11]. This approach allows for controlled introduction of amino and nitro functional groups through exchange with 5-aminoisophthalic acid and 5-nitroisophthalic acid respectively [11]. The ultrasonic treatment enhances mass transfer and reduces reaction times while maintaining framework crystallinity [11].
The choice of substitution strategy significantly influences the final distribution and accessibility of functional groups [11]. Mixed-ligand synthesis results in uniform distribution throughout the framework with surface charges similar to pristine Metal-Organic Framework-808, while post-synthetic exchange methods tend to concentrate functional groups at particle surfaces, leading to more negative surface charges and higher local defect densities [11].
| Study | Substitution Strategy | Secondary Ligand | Incorporation Method | Functional Groups Created | Key Finding |
|---|---|---|---|---|---|
| Nguyen et al. 2023 [1] | Partial benzene-1,3,5-tricarboxylate replacement | 5-hydroxyisophthalate, 5-aminoisophthalate | Direct synthesis with mixed ligands | Hydroxyl, Amino | 7 mol% and 3 mol% defect incorporation |
| Zhang et al. 2019 [10] | pKa-directed ligand exchange | Methylphosphonic acid derivatives | Formate ligand exchange | Phosphonate | pKa values slightly higher than benzene-1,3,5-tricarboxylate |
| González et al. 2011 [12] | Catechol-benzoate incorporation | 2,3- and 3,4-dihydroxybenzoic acid | Solvent-assisted ligand incorporation | Catechol groups | 3 dihydroxybenzoic acid ligands per Metal-Organic Framework node |
| Khosroshahi et al. 2024 [11] | Mixed-ligand and exchange methods | 5-amino/nitro isophthalic acid | Ultrasonic-assisted exchange | Amino, Nitro | 91% methyl phenyl sulfide conversion with nitro groups |
Advanced nuclear magnetic resonance spectroscopy techniques have become indispensable tools for comprehensive characterization of defects in Metal-Organic Framework-808(Zirconium) structures, providing molecular-level insights into defect nature, density, and distribution [1] [2]. These techniques offer quantitative analysis capabilities that complement structural methods such as X-ray diffraction and thermogravimetric analysis, enabling precise determination of defect concentrations and their impact on framework properties [13].
Proton nuclear magnetic resonance analysis of digested Metal-Organic Framework-808 samples represents the gold standard for quantitative defect characterization [1] [13]. This technique involves complete dissolution of the framework in acidic conditions, typically using deuterated dimethyl sulfoxide or hydrofluoric acid solutions, followed by integration of ligand signals to determine the ratio of primary to secondary linkers [1]. Recent studies have demonstrated the accuracy of this method in determining defect densities as low as 3 mol% for Metal-Organic Framework-808-amino and up to 7 mol% for Metal-Organic Framework-808-hydroxyl variants [1].
Phosphorus-31 magic angle spinning nuclear magnetic resonance spectroscopy has proven particularly valuable for characterizing phosphonate-functionalized Metal-Organic Framework-808 materials [10]. This technique provides direct evidence for successful ligand incorporation and reveals the coordination mode of phosphonate groups to zirconium clusters [10]. Combined with density functional theory calculations, phosphorus-31 nuclear magnetic resonance data has confirmed that methylphosphonate ligands coordinate as methylphosphorus(oxide)(oxozirconium)(hydroxyl) species, with accessible acidic phosphorus-hydroxyl groups available for further reactions [10].
Zirconium-91 solid-state nuclear magnetic resonance spectroscopy represents a cutting-edge approach for directly probing the local environment around zirconium centers in Metal-Organic Framework-808 [14]. This technique is exceptionally sensitive to changes in short-range structure caused by guest molecules, linker substitution, and post-synthetic modifications [14]. Static zirconium-91 nuclear magnetic resonance spectra acquired at high magnetic fields of 35.2 Tesla and 19.6 Tesla provide valuable information on local structure, site symmetry, and order about zirconium atoms [14].
Variable temperature nuclear magnetic resonance studies have revealed dynamic aspects of defect behavior in Metal-Organic Framework-808 structures [8]. These investigations demonstrate how defects influence framework stability and guest molecule interactions under different thermal conditions [8]. The technique has been particularly useful for understanding the correlation between defect sites and proton mobility in frameworks designed for proton conduction applications [8].
Multi-nuclear nuclear magnetic resonance approaches combining proton, carbon-13, and zirconium-91 techniques provide comprehensive structural characterization of defective Metal-Organic Framework-808 materials [4] [8]. This integrated approach enables researchers to correlate defect formation with synthesis parameters and understand structure-property relationships at the molecular level [4]. The combination of solution and solid-state nuclear magnetic resonance techniques offers both quantitative defect analysis and detailed structural information about the local coordination environment [4].
In situ nuclear magnetic resonance spectroscopy has emerged as a powerful tool for monitoring defect formation during synthesis and post-synthetic modification processes [15]. These real-time studies provide insights into the kinetics of ligand exchange and defect formation, enabling optimization of synthesis protocols for desired defect densities [15]. The technique has been particularly valuable for understanding the competition between primary ligands and modulators during framework assembly [15].
| Nuclear Magnetic Resonance Technique | Information Obtained | Defect Detection Capability | Typical Findings | Advantages |
|---|---|---|---|---|
| Proton nuclear magnetic resonance (Solution) [1] | Defect quantification via digestion | Missing-linker defects (mol%) | 3-7 mol% defects in functionalized Metal-Organic Framework-808 | Quantitative and reliable |
| Phosphorus-31 magic angle spinning nuclear magnetic resonance [10] | Phosphonate ligand coordination | Ligand exchange confirmation | Methylphosphorus(oxide)(oxozirconium)(hydroxyl) species formation | Specific to phosphonate chemistry |
| Zirconium-91 solid-state nuclear magnetic resonance [14] | Local zirconium environment and symmetry | Site symmetry and disorder | Sensitivity to guest molecules and modifications | Direct metal center analysis |
| Variable temperature nuclear magnetic resonance [8] | Thermal stability assessment | Dynamic defect behavior | Temperature-dependent changes | Dynamic information |
The correlation between defect density and catalytic activity in Metal-Organic Framework-808(Zirconium) represents a fundamental structure-activity relationship that governs the performance of these materials in heterogeneous catalysis [16] [17] [18]. Defects create coordinatively unsaturated sites and modify the electronic environment of zirconium clusters, directly influencing catalytic activity through enhanced substrate accessibility and altered reaction pathways [16] [17].
Studies of oxidative desulfurization catalysis have demonstrated a direct linear correlation between defect density and turnover frequency [17]. Research has shown that Metal-Organic Framework-808 materials with 25% zirconium-hydroxyl/aqua sites exhibit exceptional catalytic performance with turnover frequencies reaching 45.4 per hour for oxidative desulfurization and 3451 per hour for acetalization reactions [17]. The mechanistic investigation revealed that zirconium-hydroxyl/aqua sites react with hydrogen peroxide to generate peroxo-zirconium species, which serve as the active oxidizing agents [17].
The Meerwein-Ponndorf-Verley reduction of carbonyl compounds has provided valuable insights into the role of coordinatively unsaturated sites in Metal-Organic Framework-808 catalysis [18]. Pristine Metal-Organic Framework-808 demonstrates superior catalytic performance compared to twelve-connected zirconium frameworks due to higher availability of coordinatively unsaturated zirconium sites upon formate removal [18]. Defect-engineered variants with isophthalate and pyridine-3,5-dicarboxylate incorporation show further enhanced activity, attributed to less crowded zirconium sites in the modified frameworks [18].
Acid-catalyzed reactions have revealed the importance of defect-induced acidity enhancement in Metal-Organic Framework-808 materials [16]. Theoretical and experimental studies demonstrate that activation processes induce proton mobility on zirconium nodes, leading to rearrangement and water molecule release [16]. The dehydroxylation and modulator removal during activation significantly affect framework acidity, with defective variants showing stronger acid sites as confirmed by ammonia adsorption studies and Bader charge analysis [16].
Cyclohexane oxidation studies using cerium-substituted Metal-Organic Framework-808 variants have demonstrated the synergistic effects of defect engineering [19]. Defective cerium-Metal-Organic Framework-808 materials with amino and bromo functionalization show boosted activity and selectivity compared to pristine frameworks [19]. The enhanced performance is attributed to increased exposure of active sites, elevated cerium(IV) content, efficient charge transfer, and suppressed charge recombination [19].
Furfural transfer hydrogenation investigations have established optimal defect densities for maximum catalytic efficiency [20]. Metal-Organic Framework-808 materials with highly exposed zirconium sites, occupying 25% of zirconium coordination sites, demonstrate exceptional activity with turnover frequencies of 3451 per hour for acetalization reactions [20]. The direct generation of rich zirconium-hydroxyl/aqua sites without formic acid assistance provides accessible active sites for target reactions [20].
Methyl phenyl sulfide oxidation studies have revealed the importance of defect distribution and functional group positioning [11]. Mixed-ligand Metal-Organic Framework-808 with nitro functionalization demonstrates 91% conversion with high selectivity toward sulfone products [11]. The uniform dispersion of nitro groups throughout the framework provides optimal catalytic performance, while surface-concentrated defects from post-synthetic exchange methods show different activity profiles [11].
The structure-activity relationships in defective Metal-Organic Framework-808 materials follow predictable trends based on defect type and density [16] [17] [18]. Moderate defect engineering generally outperforms both pristine and over-defective materials, suggesting an optimal balance between active site availability and structural integrity [18]. Linear correlations between defect density and catalytic activity have been observed for specific reaction types, enabling rational design of catalytic materials [17].
| Study | Catalytic Reaction | Defect Correlation | Performance Metric | Mechanistic Insight | Optimal Defect Level |
|---|---|---|---|---|---|
| Wang et al. 2023 [17] | Oxidative desulfurization | 25% zirconium-hydroxyl/aqua sites → turnover frequency 45.4 per hour | Turnover frequency: 45.4 per hour (oxidative desulfurization), 3451 per hour (acetalization) | Zirconium-hydroxyl/aqua react with hydrogen peroxide → peroxo species | 25% of zirconium coordination sites |
| Mautschke et al. 2018 [18] | Meerwein-Ponndorf-Verley reduction | Higher coordinatively unsaturated sites availability → Better performance | Superior to twelve-connected reference | More accessible coordinatively unsaturated sites | Moderate defect engineering |
| Wang et al. 2023 [19] | Cyclohexane oxidation | Defects → Boosted activity and selectivity | Enhanced activity and selectivity | Increased cerium(IV) content and charge transfer | Optimized defect density |
| Ardila-Suárez et al. 2018 [16] | Acid-catalyzed reactions | Defects → Enhanced acidity | Increased acid site strength | Proton mobility and rearrangement | Activation-dependent |
| Khosroshahi et al. 2024 [11] | Methyl phenyl sulfide oxidation | Defect density affects surface charge | 91% conversion with high selectivity | Functional groups modify active sites | Method-dependent optimization |
Metal-Organic Framework 808 containing zirconium demonstrates exceptional catalytic performance in N-alkylation reactions through borrowing hydrogen mechanisms [1] [2]. The borrowing hydrogen pathway represents a highly efficient strategy for the direct synthesis of secondary amines from primary amines and alcohols without requiring external hydrogen sources or bases [1]. This mechanism involves three distinct steps: alcohol dehydrogenation, imine formation, and imine hydrogenation [1].
Reaction Mechanism and Active Sites
The modulated hydrothermal synthesis of hafnium-based Metal-Organic Framework 808 generates high concentrations of defective hydroxyl groups (-OH) on the metallic nodes, which significantly enhance alcohol activation [1] [2]. These coordinatively unsaturated hafnium centers (Hf4+) function as Lewis acid sites capable of borrowing hydrogen from the methylene position of benzyl alcohol [1]. The mechanism proceeds through the following pathway:
First, the Lewis acid sites facilitate the dehydrogenation of benzyl alcohol to benzaldehyde, which represents the rate-determining step in the borrowing hydrogen process [1]. Kinetic studies using deuterium-labeled nuclear magnetic resonance spectroscopy confirmed that alcohol dehydrogenation controls the overall reaction rate [1]. The high concentration of defective -OH groups generated during hydrothermal synthesis enhances alcohol activation through proton uptake, facilitating hydride formation [1].
Catalytic Performance Data
The hydrothermally synthesized hafnium-Metal-Organic Framework 808 exhibits remarkable catalytic activity, demonstrating at least 14 times higher activity for N-alkylation reactions compared to materials prepared via solvothermal synthesis [1] [2]. Under optimized conditions using ortho-xylene as solvent at 120°C, the reaction achieves approximately 85% yield of N-benzylaniline product after 2 hours [1]. The catalyst loading employed is 12 mole percent metal relative to substrate concentration [1].
Temperature optimization studies revealed that 120°C provides optimal conditions for the N-alkylation reaction [1]. The solvent selection significantly influences catalytic performance, with non-polar solvents such as ortho-xylene and 1,2-dichlorobenzene providing superior results compared to polar solvents like N,N-dimethylformamide and dimethyl sulfoxide [1]. This behavior is attributed to the creation of favorable chemical environments around active sites, promoting hydrophobic or cage effects that facilitate pre-organization of reactants [1].
Substrate Scope and Selectivity
The methodology demonstrates broad substrate scope, applicable to various aniline and benzyl alcohol derivatives with consistently high selectivity toward corresponding N-benzylaniline products [1] [2]. The complete conversion of benzyl alcohol is achieved within 2 hours, with selectivities approaching 85% for the desired secondary amine product [1]. Only trace amounts of the intermediate imine are detected, indicating efficient progression through the complete borrowing hydrogen cycle [1].
Catalyst Stability and Reusability
The heterogeneous nature of the Metal-Organic Framework 808 catalyst allows for efficient recovery and reuse in consecutive reaction cycles [1] [2]. The catalyst maintains catalytic activity for at least four consecutive runs without significant activity loss, demonstrating excellent stability under reaction conditions [1]. This reusability represents a significant advantage for practical applications and sustainable chemical processes.
Metal-Organic Framework 808 containing zirconium serves as an outstanding heterogeneous catalyst for Meerwein-Ponndorf-Verley reduction reactions, demonstrating superior performance compared to other zirconium-based frameworks [3] [4] [5]. The catalyst exhibits exceptional activity for the transfer hydrogenation of carbonyl compounds using alcohols as hydrogen donors.
Active Site Structure and Mechanism
The catalytic activity of Metal-Organic Framework 808 in Meerwein-Ponndorf-Verley reactions stems from the high availability of coordinatively unsaturated zirconium centers (Zr4+) generated upon removal of formate ions [3] [6]. These Lewis acid sites are significantly more abundant in Metal-Organic Framework 808 compared to Ultra University Oslo-66, where coordinatively unsaturated sites exist only at defect locations [3]. The wider pore structure of Metal-Organic Framework 808, featuring 6-connected zirconium nodes rather than the 12-connected structure of Ultra University Oslo-66, provides enhanced accessibility to active sites [3].
The accepted mechanism for Meerwein-Ponndorf-Verley reduction involves simultaneous adsorption of the alcohol hydrogen donor and ketone substrate on the Lewis acid site, forming a six-membered cyclic transition state [7]. In Metal-Organic Framework 808, this process is facilitated by the geometric arrangement and electronic properties of the zirconium centers [7]. Computational studies using density functional theory calculations reveal that the formation energy barriers are significantly reduced in the presence of coordinatively unsaturated zirconium sites [7].
Catalytic Performance and Kinetics
Temperature-dependent kinetic analysis of estrone reduction reveals important thermodynamic parameters [7]. The activation energy for estrone reduction over Metal-Organic Framework 808 is substantially lower than uncatalyzed reactions, demonstrating the effectiveness of the zirconium Lewis acid sites in stabilizing the transition state [7]. The reaction follows first-order kinetics with respect to substrate concentration under typical reaction conditions [7].
Defect Engineering and Enhanced Activity
Defect-engineered Metal-Organic Framework 808 variants, particularly Metal-Organic Framework 808-isophthalate and Metal-Organic Framework 808-pyridine-3,5-dicarboxylate, show further improvement in catalytic activity [3] [6]. This enhancement is attributed to the occurrence of less crowded zirconium sites in defect-engineered frameworks, providing improved accessibility for substrate molecules [3]. The mixing of tricarboxylate ligands with dicarboxylate ligands creates additional coordination vacancies while maintaining the structural integrity of the framework [3].
The turnover frequency for hafnium-Metal-Organic Framework 808 synthesized via N,N-dimethylformamide is approximately 5.0 times higher than the same material prepared via hydrothermal synthesis for Meerwein-Ponndorf-Verley transformations [8]. This difference correlates with the higher proportion of Lewis acid sites in the N,N-dimethylformamide-synthesized material compared to the hydrothermal variant, which contains more Brønsted acid sites [8].
Substrate Size Selectivity
The wider pore structure of Metal-Organic Framework 808 compared to Ultra University Oslo-66 provides significant advantages for the reduction of bulky substrates [3] [4] [6]. This is particularly evident in the reduction of steroid molecules such as estrone to estradiol, where Metal-Organic Framework 808 demonstrates sharp improvement in activity [3] [6]. The framework accommodates large substrate molecules without experiencing the severe diffusion limitations observed in smaller-pore materials [4].
For substituted cyclohexanones, Metal-Organic Framework 808 exhibits remarkable diastereoselectivity that depends on the position and nature of substituents [4]. For 3-methylcyclohexanone, the available space inside the framework pores allows formation of the bulkier transition state leading to thermodynamically stable 3-cis-cyclohexanol [4]. For 2-methylcyclohexanone, the reaction rate is considerably slower, and final diastereoselectivity depends on the size of the alcohol used as hydrogen donor [4].
Metal-Organic Framework 808 containing zirconium demonstrates exceptional Lewis acid catalytic properties through its coordinatively unsaturated metal centers, which serve as primary sites for carbonyl activation [9] [10]. The framework's unique structure provides abundant Lewis acid sites that effectively coordinate with carbonyl oxygen atoms, facilitating various organic transformations.
Coordinatively Unsaturated Site Generation
The Lewis acid sites in Metal-Organic Framework 808 are generated through controlled removal of coordinated water molecules and formate ligands from the zirconium nodes [9]. Thermal treatment at 180°C removes coordinated water molecules, exposing underlying coordinatively unsaturated zirconium centers (Zr-CUS) that function as Lewis acid sites [9]. These sites demonstrate remarkable stability and maintain their catalytic activity under reaction conditions [9].
The concentration of Lewis acid sites can be quantified using probe molecule adsorption studies. Fourier-transform infrared spectroscopy using carbon monoxide as a probe molecule reveals characteristic bands at 2180 cm⁻¹ corresponding to carbon monoxide interaction with zirconium Lewis acid sites [11]. The relative ratio of Lewis to Brønsted acid sites varies depending on synthesis conditions, with solvothermal synthesis favoring Lewis acid site formation [8].
Carbonyl Activation Mechanism
The Lewis acid sites in Metal-Organic Framework 808 activate carbonyl compounds through coordination with the oxygen atom of the carbonyl group [9]. This coordination polarizes the carbon-oxygen double bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack [9]. Computational studies using density functional theory reveal that the coordination of carbonyl compounds to zirconium Lewis acid sites significantly reduces the activation energy for subsequent transformations [9].
The frustrated Lewis pair concept applies to Metal-Organic Framework 808 systems, where zirconium Lewis acid sites work in conjunction with basic hydroxyl groups (Zr-OH) to activate both electrophilic and nucleophilic reaction partners [9]. This dual activation mechanism proves particularly effective in transfer hydrogenation reactions, where both carbonyl substrates and alcohol hydrogen donors require activation [9].
Catalytic Applications and Performance
In transfer hydrogenation of α,β-unsaturated aldehydes, Metal-Organic Framework 808 demonstrates exceptional activity using cyclohexanol as hydrogen source [9]. The Lewis acid sites effectively activate the carbonyl group of aldehydes while simultaneously facilitating hydrogen transfer from the alcohol donor [9]. The reaction proceeds with high selectivity toward unsaturated alcohol products, demonstrating the effectiveness of the Lewis acid activation mechanism [9].
The peroxidase-like activity of Metal-Organic Framework 808 is attributed to zirconium-hydroxyl groups (Zr-OH(OH₂)) that function as active sites for oxidation reactions [12]. These sites effectively activate hydrogen peroxide, generating reactive oxygen species that can oxidize organic substrates [12]. The detection limit for hydrogen peroxide using Metal-Organic Framework 808 as a colorimetric sensor reaches 4.5 μM, with a linear range extending from 10 μM to 15 mM [12].
Electronic Properties and Site Characterization
X-ray absorption spectroscopy studies reveal the electronic properties of zirconium clusters in Metal-Organic Framework 808, confirming the presence of coordinatively unsaturated sites [8]. The absorption edge position and fine structure provide information about the oxidation state and coordination environment of zirconium centers [8]. Materials synthesized via different methods show distinct electronic signatures, correlating with their different catalytic behaviors [8].
The Lewis acidity strength of Metal-Organic Framework 808 can be modulated through synthesis conditions and post-synthetic modifications [8]. Hydrothermal synthesis generates more Brønsted acid sites through incorporation of hydroxyl groups, while solvothermal synthesis favors Lewis acid site formation [8]. This tunability allows optimization of the catalyst for specific reactions requiring different types of acid activation [8].
Substrate Binding and Activation Energies
Computational analysis reveals that carbonyl activation by Metal-Organic Framework 808 Lewis acid sites involves binding energies ranging from 15 to 35 kcal/mol, depending on the nature of the carbonyl substrate [9]. The binding strength correlates with the electron density on the carbonyl oxygen atom, with electron-rich carbonyls showing stronger interactions [9]. This relationship explains the observed selectivity patterns in competitive reaction systems [9].
The activation energy for hydrogen-hydrogen bond dissociation in the presence of Metal-Organic Framework 808 Lewis acid sites is remarkably low at 0.15 eV, demonstrating the effectiveness of the frustrated Lewis pair mechanism [9]. This low barrier enables efficient activation of molecular hydrogen for direct hydrogenation reactions, expanding the synthetic utility of the catalyst beyond transfer hydrogenation applications [9].
Metal-Organic Framework 808 exhibits remarkable substrate size-selectivity characteristics that distinguish it from other porous catalysts, particularly in transformations involving bulky molecular substrates [13] [14] [15]. The framework's unique pore architecture, featuring adamantane-shaped cages with internal diameters of 18 Å and smaller tetrahedral cavities of 4.8 Å, creates a molecular sieving effect that controls substrate access to active sites [13].
Pore Architecture and Molecular Dimensions
The pore aperture diameter of Metal-Organic Framework 808 measures approximately 1.4 nm, which serves as a critical size-exclusion barrier for substrate molecules [13] [15]. This dimension is comparable to enzyme binding pocket openings, enabling tight control over substrate dynamics and reactivity [13] [15]. The framework's hierarchical porosity, consisting of both large adamantane cages and smaller connecting channels, creates a unique environment for size-selective catalysis [13].
Studies of protein interaction with Metal-Organic Framework 808 demonstrate the framework's ability to exclude large biomolecules while allowing smaller substrates to access internal active sites [13] [15]. Proteins with dimensions larger than the pore aperture cannot penetrate the framework structure, preventing undesired side reactions and maintaining catalytic selectivity [13]. This size-exclusion effect proves particularly important in biological applications where selectivity toward specific molecular targets is crucial [13].
Substrate Selectivity in Sugar Separation
Metal-Organic Framework 808 demonstrates exceptional selectivity for fructose over glucose in aqueous solution, achieving a selectivity factor of 17.8 [14]. The larger pore size of Metal-Organic Framework 808 (1.42 nm) compared to other frameworks like NU-906 (1.0 nm) results in higher selectivity for fructose due to increased exposure of zirconium open metal sites [14]. This enhanced selectivity is attributed to the pore environment that favors fructose binding while expelling glucose molecules [14].
The adsorption capacity of Metal-Organic Framework 808 for fructose reaches 362 mg/g with equilibrium achieved within 5 hours [14]. Column breakthrough experiments demonstrate excellent performance with an adsorption selectivity of 5.0, confirming the framework's potential for practical sugar separation applications [14]. The selectivity mechanism involves preferential coordination of fructose to zirconium sites based on conformational compatibility with the pore environment [14].
Steroid Substrate Transformations
The reduction of ketosteroids to hydroxysteroids via Meerwein-Ponndorf-Verley reactions over Metal-Organic Framework 808 demonstrates exceptional substrate size-selectivity [7]. The framework accommodates large steroid molecules while providing selective reduction at specific carbonyl positions [7]. For 3,17-diketosteroids, only the ketone group at position 17 undergoes reduction, while the 3-ketone group remains virtually intact, demonstrating remarkable regioselectivity [7].
The transformation of estrone to estradiol over Metal-Organic Framework 808 yields the elusive 17α-estradiol with moderate diastereoselectivity [7]. This selectivity is particularly significant because most chemical and biological transformations produce 17β-hydroxy compounds or require multiple steps to achieve the α-configuration [7]. The framework's pore environment constrains the substrate orientation, favoring formation of the thermodynamically less stable but synthetically valuable 17α-isomer [7].
Catalytic Performance with Bulky Substrates
For 2-phenylcyclohexanone reduction, Metal-Organic Framework 808 exhibits considerably faster reaction rates than any other catalyst reported in the literature [4]. The large phenyl substituent favors selective formation of the cis-alcohol product with up to 94% selectivity [4]. This high selectivity results from the bulky phenyl group directing the reaction through a less hindered transition state within the framework's pore environment [4].
The framework's ability to accommodate bulky substrates while maintaining high catalytic activity represents a significant advantage over smaller-pore materials like Ultra University Oslo-66 [3] [4]. Diffusion limitations that severely impact smaller frameworks are minimized in Metal-Organic Framework 808, allowing efficient transformation of large molecular substrates [4].
Molecular Recognition and Binding
The confined space within Metal-Organic Framework 808 pores functions as a chemical nanoreactor that modifies catalytic performance through substrate pre-organization [16]. The incorporation of functional groups and open metal sites creates specific binding environments that enhance selectivity for particular substrate classes [16]. Surface charge modifications through functionalization further tune the framework's selectivity properties [16].
Zeta potential measurements reveal that surface modifications significantly affect substrate binding affinity [16]. Exchange methods for incorporating functional groups result in higher surface concentrations of active sites compared to mixing methods, directly correlating with enhanced catalytic selectivity [16]. The framework's ability to discriminate between substrates based on size, shape, and electronic properties makes it an exceptional platform for selective catalysis [16].
Temperature and Kinetic Effects
The size-selectivity of Metal-Organic Framework 808 remains effective across a range of reaction temperatures, with optimal performance typically observed between 120-180°C depending on the specific transformation [1] [9]. Higher temperatures can expand pore dimensions slightly, potentially affecting selectivity, but the framework maintains its discriminating ability under most catalytic conditions [9].